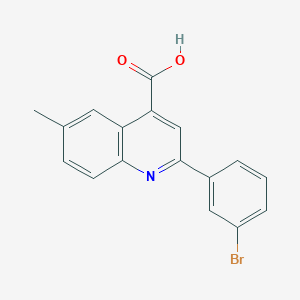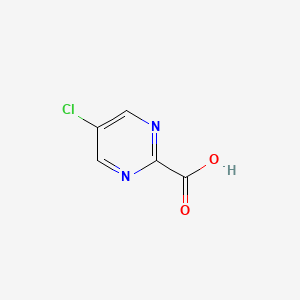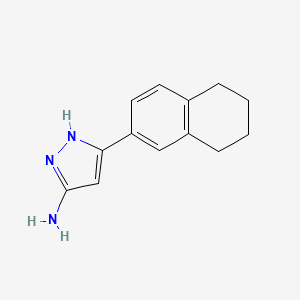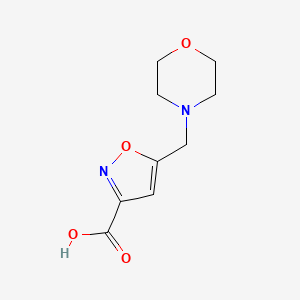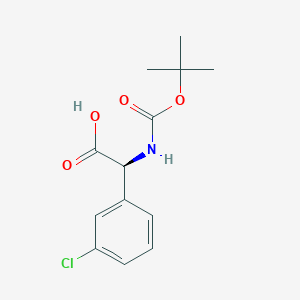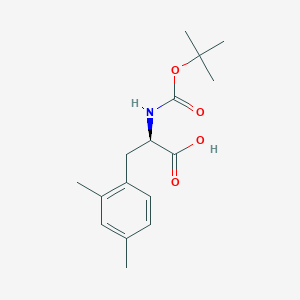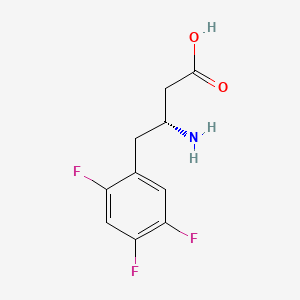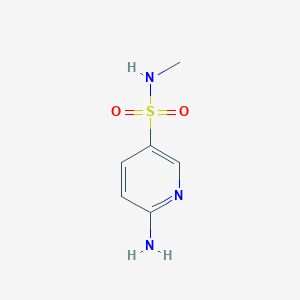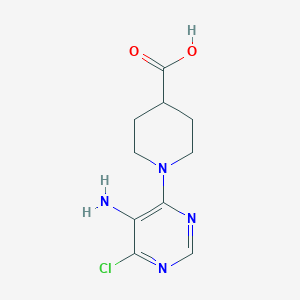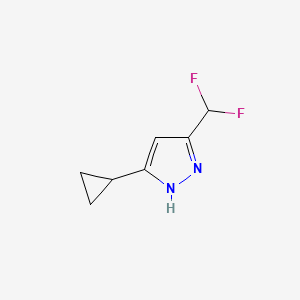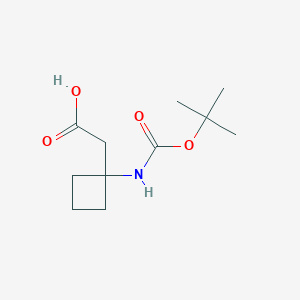
2-(1-((叔丁氧羰基)氨基)环丁基)乙酸
描述
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
科学研究应用
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl group, which is often used in organic chemistry as a protective group for amines . The presence of this group may influence the compound’s interaction with its targets.
Biochemical Pathways
It is suggested that the compound may be involved in the formation of oligomers with definite secondary structures , but the exact pathways and their downstream effects require further investigation.
生化分析
Biochemical Properties
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins, primarily through its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction protects the amine group from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. The compound’s interactions with enzymes and proteins are primarily protective, preventing unwanted side reactions and ensuring the integrity of the target molecule.
Cellular Effects
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid influences various cellular processes, particularly those involving amine groups. The compound’s Boc group can be removed under acidic conditions, revealing the amine group and allowing it to participate in cellular reactions . This deprotection process can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the amine group to interact with other biomolecules. The compound’s ability to protect and then reveal amine groups makes it a valuable tool in studying cellular processes and the role of amines in these processes.
Molecular Mechanism
The molecular mechanism of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid involves the protection and deprotection of amine groups. The Boc group is added to the amine group under basic conditions, forming a stable carbamate linkage . This linkage protects the amine group from unwanted reactions. Under acidic conditions, the Boc group is removed, revealing the amine group and allowing it to participate in biochemical reactions. This mechanism ensures the selective protection and deprotection of amine groups, enabling precise control over biochemical reactions involving amines.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, the Boc group may degrade, leading to the deprotection of the amine group. This degradation can impact the compound’s effectiveness in protecting amine groups and may lead to unwanted side reactions. Long-term studies have shown that the compound remains effective for extended periods when stored under appropriate conditions, but its stability should be regularly monitored to ensure its continued effectiveness.
Dosage Effects in Animal Models
The effects of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant adverse effects . At higher doses, the compound may cause toxicity and adverse effects, such as irritation and inflammation. These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular processes. It is important to carefully control the dosage of the compound in animal studies to avoid these adverse effects and ensure the compound’s effectiveness in protecting amine groups.
Metabolic Pathways
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is involved in metabolic pathways that include the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide to form a stable carbamate linkage . This linkage protects the amine group from unwanted reactions, allowing it to participate in selective biochemical reactions. The compound’s involvement in these metabolic pathways ensures the precise control of amine group protection and deprotection, enabling the study of amine group functions in various biochemical processes.
Transport and Distribution
Within cells and tissues, 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is transported and distributed primarily through passive diffusion . The compound’s small size and lipophilic nature allow it to easily cross cell membranes and distribute throughout the cell. Once inside the cell, the compound can interact with cellular components and protect amine groups from unwanted reactions. The compound’s distribution within the cell ensures its effectiveness in protecting amine groups and enabling selective biochemical reactions.
Subcellular Localization
The subcellular localization of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is primarily in the cytoplasm, where it interacts with various cellular components . The compound’s ability to protect amine groups ensures its involvement in various biochemical processes within the cytoplasm. The compound may also localize to other subcellular compartments, such as the nucleus, where it can protect amine groups involved in gene expression and other nuclear processes. The compound’s subcellular localization ensures its effectiveness in protecting amine groups and enabling selective biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
化学反应分析
Types of Reactions
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .
相似化合物的比较
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: Similar in structure but contains a trifluoromethyl group, which can influence its reactivity and applications.
2-[(tert-Butoxycarbonyl)amino]oxyacetic acid: Contains an oxyacetic acid moiety, which may alter its chemical properties and uses.
Uniqueness
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This makes it a valuable compound for the synthesis of complex molecules and for applications requiring precise control over chemical reactivity.
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWWOXFYMDOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444396 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249762-02-5 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
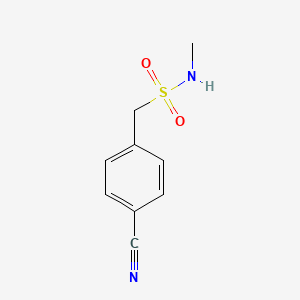
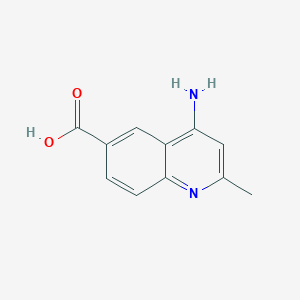

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)
